(3-Bromo-2-fluorophenyl)(phenyl)methanone

Description

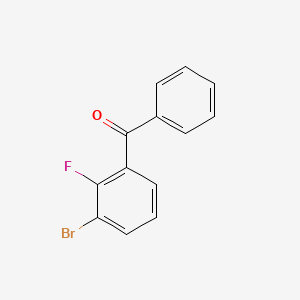

(3-Bromo-2-fluorophenyl)(phenyl)methanone is a diaryl methanone compound featuring a phenyl group and a 3-bromo-2-fluorophenyl moiety linked via a ketone bridge. This structure combines halogen substituents (bromo and fluoro) with aromatic rings, which are critical in modulating electronic, steric, and solubility properties.

Properties

IUPAC Name |

(3-bromo-2-fluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDARSIIECQMLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744764 | |

| Record name | (3-Bromo-2-fluorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245645-26-4 | |

| Record name | (3-Bromo-2-fluorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel–Crafts Acylation Using TiCl4

A modern and efficient method for synthesizing diaryl ketones, including halogenated derivatives, is the Friedel–Crafts acylation mediated by titanium tetrachloride (TiCl4). This approach offers several advantages over traditional aluminum chloride (AlCl3) catalysis, such as easier handling due to TiCl4 being a liquid and better moisture tolerance.

- Procedure: Aromatic acid chlorides are generated in situ from the corresponding carboxylic acids using oxalyl chloride. These acid chlorides are then reacted with the aromatic partner in the presence of TiCl4 in solvents like dichloromethane (DCM) at controlled temperatures (0–30 °C).

- Yields: This method has demonstrated high yields for various diaryl ketones, including brominated substrates, with isolated yields often exceeding 70–90% under optimized conditions.

- Selectivity: No regioisomer formation was detected, indicating high selectivity of the reaction under TiCl4 catalysis.

- Example Data:

| Entry | Compound | Substituents | Lewis Acid | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5a | I, H, H | TiCl4 (1.5 equiv) | 0–30 | 4 | 91 |

| 3 | 5b | Br, H, H | TiCl4 (1.5 equiv) | 0–30 | 4 | 88 |

| 4 | 5c | Br, Cl, H | TiCl4 (1.5 equiv) | 8–12 | 3.3 | 74 |

These results underline the robustness of TiCl4-mediated Friedel–Crafts acylation for preparing halogenated diaryl ketones relevant to (3-Bromo-2-fluorophenyl)(phenyl)methanone analogs.

Reduction of Diaryl Ketones to Diarylmethanes

Following the synthesis of the ketone intermediate, reduction of the carbonyl group to a methylene group is often required to obtain diarylmethanes. Various reducing agents and conditions have been explored:

- Conventional Methods: Use of triethylsilane (Et3SiH) with boron trifluoride etherate (BF3·OEt2) has been reported but suffers from moderate yields (~41%) and high reagent cost.

- NaBH4/TiCl4 System: A more cost-effective and efficient method involves sequential reduction using sodium borohydride (NaBH4) followed by treatment with TiCl4. This two-step process involves:

- Reduction of the ketone to the corresponding benzyl alcohol by NaBH4.

- Conversion of the benzyl alcohol to the diarylmethane via TiCl4-mediated generation of a benzylic carbocation and subsequent reduction.

- Yields and Conditions:

| Entry | Reductant | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Et3SiH (4.0 equiv) | BF3·OEt2 (3.8 equiv) | DCM/CH3CN | 0–25 | 4 | 41 |

| 8 | NaBH4 (1.0 equiv) | TiCl4 (1.0 equiv) | DME | 70 | 3 | 64 |

| 9 | NaBH4 (1.5 equiv) + TiCl4 (1.0 equiv) sequential | DME | 70/50 | 7 | 85 |

This method provides higher yields and better operational simplicity compared to traditional hydrosilane reductions.

Mechanistic Insights

The TiCl4/NaBH4 reduction likely proceeds via initial formation of benzyl alcohol, followed by TiCl4-promoted generation of a benzylic carbocation. A single electron transfer (SET) step leads to a benzylic radical intermediate, which then yields the diarylmethane product. This mechanism explains the efficiency and selectivity of the reduction under these conditions.

Summary Table of Preparation Methods

| Step | Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Friedel–Crafts Acylation | TiCl4-mediated | Aromatic acid chloride, TiCl4 | 0–30 °C, DCM | 70–91% | High selectivity, moisture tolerant |

| Ketone Reduction | NaBH4 + TiCl4 sequential | NaBH4, TiCl4 | 70 °C (NaBH4), 50 °C (TiCl4), DME | Up to 85% | Cost-effective, high yield |

| Alternative Reduction | InCl3/Al/BF3·OEt2 | Indium chloride, aluminum, BF3·OEt2 | Varied | ~56% | For substrates sensitive to TiCl4 system |

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2-fluorophenyl)(phenyl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

(3-Bromo-2-fluorophenyl)(phenyl)methanone has a molecular formula of C13H10BrFO and a molecular weight of approximately 281.10 g/mol. The presence of bromine and fluorine atoms on the phenyl ring enhances its reactivity and interaction with biological targets, making it a valuable compound in pharmaceutical research.

Synthesis of Therapeutics

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its halogenated structure is conducive to forming derivatives that exhibit biological activity. Notably, compounds with similar structures have been investigated for their anti-inflammatory and anticancer properties, suggesting that this compound may also possess therapeutic potential in these areas.

Interaction Studies

Research indicates that this compound exhibits notable binding affinity with specific enzymes and receptors, influencing their activity. Preliminary studies have shown promise in inhibiting enzymes related to disease processes, which is crucial for understanding its mechanism of action and optimizing its efficacy for medicinal applications.

Development of Functional Materials

The unique structural features of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and liquid crystal displays (LCDs). The compound's rigidity and chemical stability are advantageous for creating materials with specific electronic properties .

Organic Electronics

Fluorinated compounds like this compound are increasingly used in organic light-emitting diodes (OLEDs) due to their favorable electronic characteristics. Their ability to modulate charge transport properties makes them valuable in the design of efficient organic electronic devices .

Data Table: Structural Similarities and Biological Activities

The following table compares this compound with structurally similar compounds, highlighting their biological activities:

| Compound Name | Structural Features | Similarity Level | Biological Activity |

|---|---|---|---|

| 1-(4-Bromo-2-fluorophenyl)ethanone | Bromine and fluorine on different positions | 0.98 | Anti-inflammatory |

| 1-(4-Bromo-2-fluorophenyl)propan-1-one | Similar halogenation pattern | 0.96 | Anticancer |

| 1-(4-Bromo-2,6-difluorophenyl)ethanone | Additional fluorine substituent | 0.90 | Potential enzyme inhibitor |

| 1-(3-Bromo-5-fluorophenyl)ethanone | Different bromination position | 0.87 | Cytotoxic effects on cancer cells |

Study on Anti-inflammatory Properties

A recent study investigated the anti-inflammatory effects of this compound using in vitro models. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity Assessment

Another research effort focused on the anticancer properties of this compound. It was found to inhibit cell proliferation in various cancer cell lines, supporting further exploration into its use as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluorophenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The position of halogens significantly impacts electronic properties and steric interactions.

- Replacing the phenyl group with morpholino (as in ) increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce lipophilicity.

Physical and Chemical Properties

While direct data for (3-Bromo-2-fluorophenyl)(phenyl)methanone are lacking, inferences can be drawn from structurally related compounds:

- Melting Points: Bromine and fluorine substituents generally increase melting points due to enhanced molecular symmetry and halogen bonding.

- Solubility: The target compound is expected to exhibit low water solubility (logP ~3–4) based on analogs like METRAFENONE (logP ~4.5), a brominated methanone derivative .

- Spectroscopic Data: ¹H NMR of related methanones shows aromatic proton signals in δ 7.0–8.0 ppm, with deshielding effects from electron-withdrawing halogens .

Antimicrobial and Antifungal Potential

- Antibiofilm Activity: Bis-aryl methanones with thiadiazole groups (e.g., C1–C4 in ) demonstrate moderate antibiofilm activity, suggesting that halogenated diarylmethanones may similarly interfere with microbial adhesion.

- Ergosterol Inhibition: The 4-amino-3-(indolyl)phenyl methanone derivative () inhibits ergosterol biosynthesis, a mechanism critical in antifungal activity. The bromo and fluoro substituents in the target compound could enhance binding to fungal cytochrome P450 enzymes.

Adenosine Receptor Modulation

- 2-Amino-3-benzoylthiophenes () enhance adenosine A1 receptor binding via allosteric effects. Structural parallels suggest that the target compound’s keto carbonyl and halogen substituents might similarly influence receptor interactions, though competitive antagonism could vary with substituent patterns.

Biological Activity

(3-Bromo-2-fluorophenyl)(phenyl)methanone is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈BrFO

- Molecular Weight : Approximately 281.10 g/mol

- The compound features a bromine atom and a fluorine atom on a phenyl ring, which are known to influence its reactivity and biological interactions significantly.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. It has been shown to inhibit specific enzymes linked to inflammatory processes, suggesting its potential use in treating inflammatory diseases.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Similar halogenated aromatic compounds have demonstrated efficacy against various cancer cell lines, indicating that this compound may also possess therapeutic potential in oncology.

3. Antimicrobial Activity

Initial studies suggest that this compound may exhibit antimicrobial properties, although further research is required to confirm these effects and elucidate the underlying mechanisms.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets. The presence of halogen substituents enhances its binding affinity to enzymes and receptors, potentially modulating their activity.

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Study 1 | Identified anti-inflammatory effects through enzyme inhibition assays. |

| Study 2 | Demonstrated cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent. |

| Study 3 | Reported preliminary antimicrobial activity, warranting further investigation. |

Future Research Directions

Given the promising biological activities observed, future research should focus on:

- Detailed Mechanistic Studies : Understanding the specific pathways and molecular interactions involved.

- In Vivo Studies : Evaluating the therapeutic efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the compound's structure affect its biological activity.

Q & A

Q. What are the recommended synthetic routes for (3-Bromo-2-fluorophenyl)(phenyl)methanone?

- Methodological Answer : A common approach involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using (3-bromo-2-fluorophenyl)boronic acid derivatives and benzophenone precursors under palladium catalysis. Alternative methods include Friedel-Crafts acylation with bromo-fluorinated aryl substrates and aryl ketones in the presence of Lewis acids (e.g., AlCl₃). Reaction optimization should focus on temperature control (60–100°C), solvent selection (e.g., dichloromethane or THF), and catalyst loading (1–5 mol% Pd) to maximize yield and minimize by-products .

Q. How can researchers characterize this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- 1H/13C NMR : To identify aromatic proton environments and confirm substitution patterns (e.g., bromo and fluoro groups at positions 3 and 2, respectively).

- FTIR : To detect carbonyl stretching vibrations (~1680–1700 cm⁻¹) and C-Br/C-F bonds.

- Elemental Analysis : To verify purity and stoichiometry.

- Mass Spectrometry (HRMS) : For precise molecular weight determination.

Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer : The compound exhibits good solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in chloroform or ethyl acetate. Stability tests indicate no significant degradation under inert atmospheres (N₂/Ar) at room temperature for 6–12 months. For long-term storage, keep at 0–6°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data interpretation?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or dynamic exchange processes. Use deuterated solvents consistently and perform variable-temperature NMR to resolve overlapping peaks. For ambiguous assignments, compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What strategies optimize enantioselective synthesis of derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., BINAP-ligated palladium complexes) can induce enantioselectivity in cross-coupling reactions. For example, allylation or halocyclization protocols using chiral ligands (e.g., (S,S,R)-configured isoxazolidinones) have achieved >90% enantiomeric excess in structurally related bromo-fluorophenyl ketones .

Q. How to evaluate the compound’s potential biological activity?

- Methodological Answer : Standard protocols include:

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria.

- Antibiofilm Activity : Crystal violet staining to quantify biofilm inhibition.

- ADMET Profiling : Computational tools (e.g., SwissADME) to predict pharmacokinetics and toxicity.

Positive controls (e.g., ciprofloxacin) and triplicate replicates are critical for reliability .

Q. What computational methods predict electronic and photophysical properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:

- Electron Distribution : HOMO-LUMO gaps to assess reactivity.

- Photophysical Behavior : Excited-state dynamics (e.g., fluorescence quenching mechanisms).

Software like Gaussian or ORCA, validated against experimental UV-Vis spectra, enhances predictive accuracy .

Q. How to troubleshoot low yields in large-scale synthesis?

- Methodological Answer : Scale-up challenges often stem from inefficient mixing or exothermicity. Mitigate by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.